n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide
Description
n-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a 5-chlorothiophene moiety via a carboxamide bridge. This structure combines the pharmacophoric benzimidazole unit—known for its role in antimicrobial, antiviral, and anticancer agents—with a chlorinated thiophene group, which enhances electronic and steric properties.
Properties
Molecular Formula |
C12H8ClN3OS |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-chlorothiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3OS/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17) |
InChI Key |
XYLJWNKHNJOYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amidation
The most widely reported method involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-aminobenzimidazole (Scheme 1). This approach leverages the nucleophilic acyl substitution mechanism, where the amine group of benzimidazole attacks the electrophilic carbonyl carbon of the acid chloride.
Procedure :
- Synthesis of 5-chlorothiophene-2-carbonyl chloride :
- 5-Chlorothiophene-2-carboxylic acid (1.0 equiv) is treated with excess thionyl chloride (SOCl₂, 3.0 equiv) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and residual SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow solid (yield: 85–92%).
- Coupling with 2-aminobenzimidazole :
- The acid chloride (1.05 equiv) is dissolved in dry tetrahydrofuran (THF), and 2-aminobenzimidazole (1.0 equiv) is added portion-wise under nitrogen atmosphere. Triethylamine (TEA, 2.0 equiv) is introduced to scavenge HCl. The mixture is stirred at 0–5°C for 1 hour, followed by room temperature for 12 hours. The crude product is precipitated using ice-cold water, filtered, and recrystallized from ethanol to afford the title compound (yield: 68–75%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Reaction Time | 12–14 hours |
| Recrystallization Solvent | Ethanol |
| Purity (HPLC) | ≥98% |
In Situ Activation of Carboxylic Acid
To circumvent the handling of volatile acid chlorides, alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Procedure :
- Activation of 5-chlorothiophene-2-carboxylic acid :
- Amide Bond Formation :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Yield | 60–65% |
| Purification Method | Column Chromatography |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions such as dimerization.
Stoichiometric Considerations
A slight excess of acid chloride (1.05–1.1 equiv) ensures complete consumption of the amine, minimizing unreacted starting material. Sub-stoichiometric coupling agents lead to diminished yields.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirms a single peak at 254 nm. The compound exhibits stability in solid form for >12 months at −20°C.
Applications and Derivatives
While direct biological data for this compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the evidence:
Core Heterocycle Variations
- Benzimidazole Derivatives with Thiadiazole Linkages: Compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine () replace the thiophene-carboxamide group with a thiadiazole-amine moiety. Melting points for these derivatives range from 175–224°C, suggesting moderate thermal stability .
- Sulfonylamidine Derivatives :
N-(1H-benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines () feature sulfonyl groups instead of carboxamide linkages. Sulfonyl groups increase solubility in polar solvents but may reduce bioavailability due to higher hydrophilicity .
Substituent Effects
- Chlorine vs. Other Halogens :
The 5-chlorothiophene in the target compound introduces electronegativity and steric bulk, which could enhance interactions with hydrophobic enzyme pockets. In contrast, N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine () uses iodine, which increases molecular weight and polarizability but may reduce metabolic stability . - Imine vs. The carboxamide in the target compound offers hydrogen-bonding capacity, critical for target recognition .
Spectroscopic Characterization
- NMR and Mass Spectrometry :
The carboxamide’s NH proton would appear as a singlet near δ 10–12 ppm in $^1$H-NMR, while the thiophene’s chlorine atom would cause distinct splitting patterns. High-resolution mass spectrometry would confirm the molecular ion peak (expected m/z ~304 for C${12}$H$8$ClN$_3$OS) .
Antifungal Potential
- The hydrazinecarboxamide analog in showed antifungal activity attributed to the benzodioxol and imidazole groups. The target compound’s chlorothiophene may enhance activity against Candida spp. by interacting with fungal cytochrome P450 enzymes .
Docking Studies
- Molecular docking of similar benzimidazole derivatives () revealed interactions with fungal lanosterol 14α-demethylase. The target compound’s chlorine atom may form halogen bonds with active-site residues, improving binding affinity .
Comparative Data Table
Biological Activity
The compound n-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.67 g/mol. The compound features a benzimidazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with an IC50 value comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
-
Antimicrobial Activity :
- This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A series of derivatives were evaluated for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
Antimicrobial Studies
Q & A
Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?
- Analysis :
- Metabolic instability : Rapid hepatic clearance (e.g., glucuronidation of hydroxyl groups).
- Blood-brain barrier (BBB) penetration : LogP values >3.5 improve CNS uptake but may increase toxicity.
- Species variability : Rodent metabolic enzymes differ from humans, necessitating transgenic models for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
